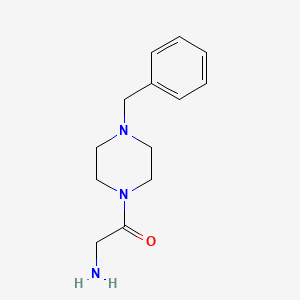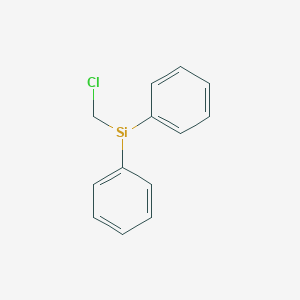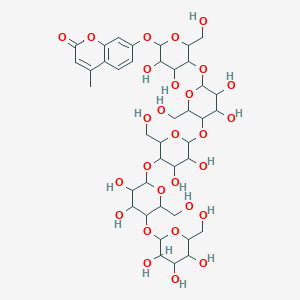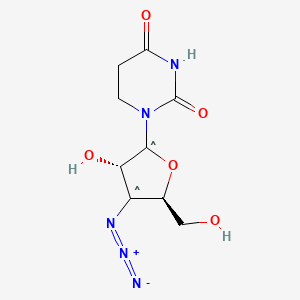
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group, a methylamino group, and a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Ketone Formation: The amine is then reacted with a suitable ketone precursor to form the final product, 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one.
Hydrochloride Formation: The final product is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Used for the reduction step to improve efficiency.
Crystallization: Employed to purify the final product and obtain the monohydrochloride salt.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of secondary amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: Formation of 1-(4-chlorophenyl)-2-(methylamino)butanol.
Substitution: Formation of various substituted chlorophenyl derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(4-Methylphenyl)-2-(methylamino)butan-1-one
- 1-(4-Fluorophenyl)-2-(methylamino)butan-1-one
- 1-(4-Methoxyphenyl)-2-(methylamino)butan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(methylamino)butan-1-one, monohydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and pharmacological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable subject of study in various research fields.
特性
CAS番号 |
2749435-17-2 |
|---|---|
分子式 |
C11H15Cl2NO |
分子量 |
248.15 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-10(13-2)11(14)8-4-6-9(12)7-5-8;/h4-7,10,13H,3H2,1-2H3;1H |
InChIキー |
OQMOMGIGLGWLDH-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)




![3-[[3-[4-(Methanesulfonamido)phenyl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxymethyl]benzoic acid](/img/structure/B12352173.png)
![Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-](/img/structure/B12352181.png)
![1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352187.png)


![1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12352227.png)
